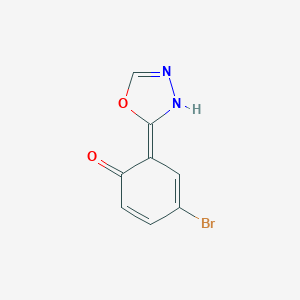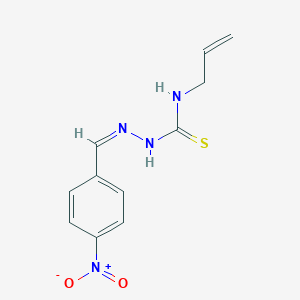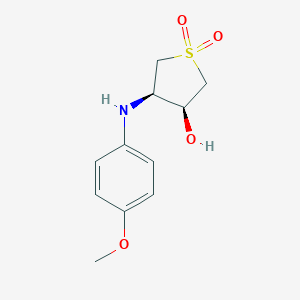
Cambridge id 6154159
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 6154159, also known as CID 6154159, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of small molecules known as agonists, which activate specific receptors in the body.
Mecanismo De Acción
Cambridge id 6154159 acts as an agonist for a specific receptor in the body. Upon binding to the receptor, it activates a signaling pathway that leads to various biological effects. The exact mechanism of action is still being studied, but it is believed to involve the modulation of gene expression and protein synthesis.
Biochemical and Physiological Effects:
Cambridge id 6154159 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and enhance mitochondrial function. It has also been shown to improve insulin sensitivity, reduce blood glucose levels, and lower blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cambridge id 6154159 in lab experiments is its high purity and yield. This makes it suitable for a wide range of experiments and ensures reproducibility of results. However, one of the limitations is that it can be expensive to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Cambridge id 6154159. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of obesity and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action and to optimize its therapeutic potential.
Conclusion:
In conclusion, Cambridge id 6154159 is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. It has a wide range of biological activities and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. While there are advantages and limitations to its use in lab experiments, it remains an important tool for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
Cambridge id 6154159 can be synthesized using a multistep chemical process. The starting material for the synthesis is commercially available and can be easily obtained. The final product is obtained in high yield and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
Cambridge id 6154159 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
Propiedades
Nombre del producto |
Cambridge id 6154159 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2,6-dimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20N2O/c1-11-5-6-15-13(9-11)16(19)14(12(2)17-15)10-18-7-3-4-8-18/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,19) |
Clave InChI |
BGEZXJYWYOMTJB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



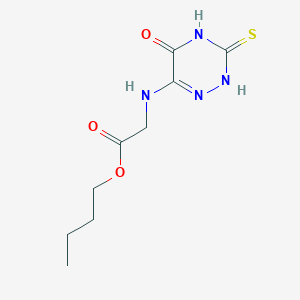
![4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B255899.png)
![4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)
![[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)
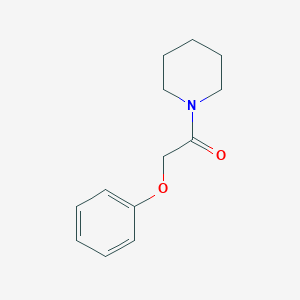
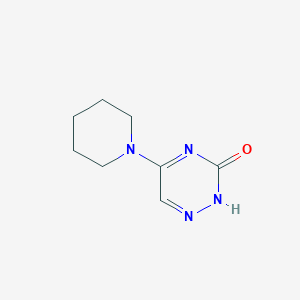
![Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B255906.png)
![4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B255908.png)
![2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B255909.png)
![3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)
![2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B255913.png)
